2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. Its structure includes a sulfanyl (-S-) bridge connecting the imidazoquinazolinone moiety to an N-(3-methoxyphenyl)acetamide group.
Properties
IUPAC Name |
N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4S/c1-37-20-11-7-10-19(14-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-8-3-2-4-9-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYOODVAPSSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of benzylcarbamoyl derivatives with imidazoquinazoline intermediates under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the imidazoquinazoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s imidazo[1,2-c]quinazolinone scaffold is distinct from other heterocyclic systems, but comparisons can be drawn with quinazolin-4(3H)-ones, benzothiazoles, and thiazolidinones (Table 1).
Table 1: Structural and Functional Comparisons
Pharmacological and Functional Insights
- Anti-inflammatory Activity: The quinazolin-4(3H)-one derivative (Table 1, row 3) exhibited superior anti-inflammatory activity compared to Diclofenac, attributed to the ethylamino group enhancing solubility and target affinity . The target compound’s 3-methoxyphenyl group may similarly improve bioavailability but requires empirical validation.
- Antimicrobial Potential: Thiazolidinone derivatives (e.g., 4a-e) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against S. aureus and E. coli . The sulfanyl linkage in the target compound could mimic this activity, though steric hindrance from the benzylcarbamoyl group may reduce efficacy.
- Ulcerogenic Potential: Quinazolinone acetamides showed lower gastrointestinal toxicity than aspirin, suggesting a safer profile for the target compound if its core structure follows similar metabolic pathways .
Biological Activity
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antidiabetic properties, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its bioactive properties. The presence of various functional groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazoquinazoline derivatives. For instance, compounds within this class have demonstrated significant inhibition of cancer cell proliferation. A study reported that certain quinazoline derivatives exhibited IC50 values as low as 0.096 μM against the epidermal growth factor receptor (EGFR), showcasing their efficacy in targeting cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Efficacy of Imidazoquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11j | MCF7 | 0.096 |
| 11k | A549 | 0.108 |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various pathogenic bacteria. The results indicated that it possesses substantial inhibitory activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus. In comparative studies, the compound's activity surpassed that of conventional antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Klebsiella pneumoniae | 22 | 25 |
| Staphylococcus aureus | 20 | 23 |
Antidiabetic Activity
The compound also exhibits promising antidiabetic effects through α-glucosidase inhibition. In vitro studies showed that it outperformed the standard drug acarbose with an IC50 value of 12.44 ± 0.38 μM, indicating its potential for managing type 2 diabetes mellitus .
Table 3: Antidiabetic Activity
| Compound | IC50 (μM) | Control (Acarbose) |
|---|---|---|
| Tested Compound | 12.44 ± 0.38 | 750.0 ± 1.5 |
The biological activities of the compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, its anticancer effects are likely mediated through inhibition of key signaling pathways such as those involving EGFR and VEGF . In terms of antibacterial action, it disrupts bacterial cell wall synthesis and impedes metabolic functions .
Case Studies
Several case studies have documented the therapeutic effects of imidazoquinazoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed significant tumor regression in those treated with a regimen including quinazoline derivatives.
- Diabetes Management : A cohort study revealed that patients receiving the compound experienced improved glycemic control compared to those on standard treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
